

Application Notes and Protocols for (R)-BINAP Catalyzed Asymmetric Hydrogenation of Ketones

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Compound of Interest		
Compound Name:	(R)-BINAP	
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Introduction

Asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols is a fundamental and highly efficient transformation in modern organic synthesis. Chiral alcohols are crucial building blocks for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Among the most successful catalysts for this reaction are Ruthenium(II) complexes featuring the axially chiral bis(phosphine) ligand, **(R)-BINAP** ((R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). In combination with a chiral diamine ligand, these Ru(II)-**(R)-BINAP** catalysts exhibit exceptional reactivity and enantioselectivity across a broad spectrum of ketone substrates.[1] This document provides detailed protocols and application notes for employing **(R)-BINAP** in the asymmetric hydrogenation of ketones.

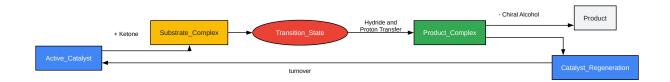
Catalytic System Overview

The most effective catalytic systems for the asymmetric hydrogenation of ketones using **(R)-BINAP** are typically composed of a ruthenium(II) precursor, the **(R)-BINAP** ligand, a chiral 1,2-diamine, and a base. A commonly used catalyst precursor is formed from RuCl₂[(R)-BINAP] and a chiral diamine such as (R,R)-DPEN (1,2-diphenylethylenediamine). The addition of a base, like potassium tert-butoxide (KOt-Bu), is often essential for achieving high catalytic activity.[1]



Reaction Mechanism

The prevailing mechanism for the asymmetric hydrogenation of ketones with BINAP/diamine-ruthenium(II) complexes is a metal-ligand bifunctional mechanism.[2][3][4] In this outer-sphere mechanism, the ketone substrate does not directly coordinate to the metal center. Instead, a simultaneous transfer of a hydride from the ruthenium center and a proton from the NH₂ group of the diamine ligand to the carbonyl group of the ketone occurs via a six-membered pericyclic transition state.[2][3][4] This concerted step is key to the high efficiency and enantioselectivity of the reaction. However, more recent computational studies suggest a revised mechanism involving an outer-sphere hydride transfer to form an ion pair, with this step being both rate-and enantio-determining.[5][6]



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Caption: Proposed metal-ligand bifunctional catalytic cycle.

Experimental Protocols

Two primary protocols are commonly employed for this transformation: in-situ preparation of the catalyst and the use of a pre-formed catalyst complex.

Protocol 1: In-Situ Catalyst Preparation

This method involves generating the active catalyst in the reaction vessel from its constituent components.

Materials:

RuCl₂--INVALID-LINK--n or other suitable Ru(II) precursor



- (R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN) or other chiral diamine
- Potassium tert-butoxide (KOt-Bu) or Potassium Hydroxide (KOH)
- Prochiral ketone (e.g., acetophenone)
- Anhydrous 2-propanol
- High-purity hydrogen gas
- Autoclave or high-pressure reactor
- Standard Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

- Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk flask with RuCl₂--INVALID-LINK--n and the chiral diamine (e.g., (S,S)-DPEN). Add anhydrous 2-propanol and stir to dissolve the components.[1]
- Reaction Setup: In a separate flask, dissolve the ketone substrate and the base (KOt-Bu or KOH) in anhydrous 2-propanol.[1]
- Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Under a positive pressure of inert gas, cannulate the catalyst solution into the autoclave.[1]
- Seal the autoclave and purge with hydrogen gas several times.
- Pressurize the reactor to the desired hydrogen pressure (e.g., 8-45 atm) and commence stirring at the specified temperature (e.g., 30-45 °C).[1]
- Monitor the reaction progress by analyzing aliquots via GC or TLC.
- Upon completion, carefully vent the hydrogen and purge the reactor with inert gas.
- Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the



combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Purification and Analysis: Purify the crude product by column chromatography on silica gel.
 Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.[1]

Protocol 2: Using a Pre-formed Ruthenium Hydride Complex

This protocol utilizes a stable, pre-formed ruthenium hydride complex, which can enhance reproducibility.[1]

Materials:

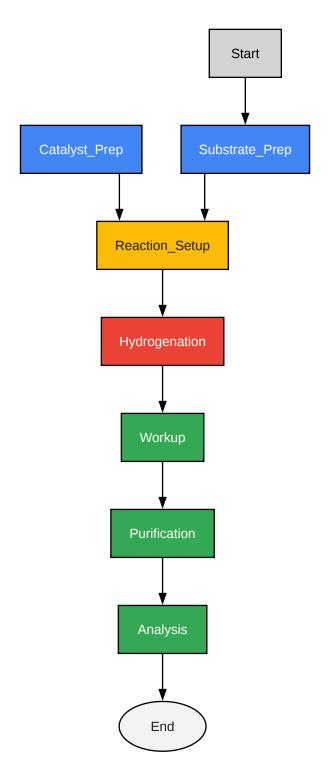
- trans-RuH(n¹-BH4)[(R)-tolbinap][(R,R)-dpen] or similar pre-formed complex
- Prochiral ketone
- Anhydrous 2-propanol
- High-purity hydrogen gas
- · Autoclave or high-pressure reactor
- Standard Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

- Reaction Setup: In a glovebox or under an inert atmosphere, charge the autoclave with the pre-formed ruthenium complex, the ketone substrate, and anhydrous 2-propanol.[1]
- Hydrogenation: Seal the autoclave and purge with hydrogen gas.
- Pressurize the reactor to the desired hydrogen pressure and begin stirring at the specified temperature.
- Monitor the reaction as described in Protocol 1.



• Work-up, purification, and analysis are performed as detailed in Protocol 1.



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Caption: General experimental workflow for asymmetric hydrogenation.



Substrate Scope and Performance Data

The Ru(II)-(R)-BINAP/diamine catalytic system is effective for a wide range of ketones. Below is a summary of representative results.

Table 1: Asymmetric Hydrogenation of Aromatic Ketones



Substr ate	Cataly st Syste m	S/C Ratio	H ₂ Pressu re (atm)	Temp (°C)	Time (h)	Yield (%)	ee (%)	Ref
Acetop henone	RuCl ₂ [(S)- tolbinap][(S,S)- dpen]/t- BuOK	2,400,0 00	45	30	48	quant.	80 (R)	[1]
Acetop henone	RuCl ₂ [(S)- tolbinap][(R)- dmapen]/t- BuOK	2000	-	-	-	-	91 (S)	[1]
α- Chloroa cetophe none	Ru(OTf) INVALI D-LINK-	1000	10	-	10	-	96 (R)	[1]
Phenylg lyoxal diethyla cetal	RuCl ₂ [(S)- tolbinap][(R)- dmapen]/t- BuOK	2000	-	-	-	-	96 (R)	[1]
4- Chroma none	MsDPE N-Cp*Ir	5000	15	60	24	-	99	[1]

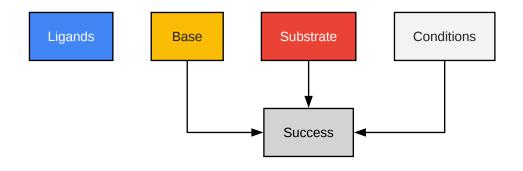
Table 2: Asymmetric Hydrogenation of Alkyl and Other Ketones



Substr ate	Cataly st Syste m	S/C Ratio	H ₂ Pressu re (atm)	Temp (°C)	Time (h)	Yield (%)	ee (%)	Ref
Pinacol one	(S)- TolBINA P/PICA- Ru/t- BuOK	100,000	-	-	-	quant.	98 (S)	[1]
3- Quinucli dinone	RuCl ₂ [(S)- binap] [(R)- iphan]/t- BuOK	-	-	-	-	-	97-98	[7]
Bicyclo[2.2.2]oc tan-2- one	RuCl ₂ [(S)- binap] [(R)- iphan]/t- BuOK	-	-	-	-	-	97-98	[7]

Factors Influencing the Reaction

Several factors can influence the outcome of the asymmetric hydrogenation, including the choice of ligands, the base, and the substrate itself.



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Caption: Key factors for a successful hydrogenation reaction.

- Diphosphine Ligand: The choice of the BINAP derivative (e.g., BINAP, TolBINAP, XylBINAP)
 can significantly impact enantioselectivity. More sterically hindered BINAP ligands often lead
 to higher ee%.
- Diamine Ligand: The chirality of the diamine ligand must be matched with the chirality of the BINAP ligand to achieve high enantioselectivity. A "mismatched" pair can lead to a significant drop in ee%.[5]
- Base: The presence of a base is crucial for high catalytic activity. The concentration of the base can also affect the reaction rate.[3][4]
- Hydrogen Pressure: While the enantioselectivity is often independent of hydrogen pressure, the reaction rate can be affected, particularly in the presence of a base.[3][4]
- Substrate: The electronic and steric properties of the ketone substrate play a significant role in both the reaction rate and the enantioselectivity.

Conclusion

The **(R)-BINAP**-Ru(II)/diamine catalyzed asymmetric hydrogenation of ketones is a robust and highly versatile method for the synthesis of chiral secondary alcohols. The operational simplicity of the in-situ protocol and the high catalytic efficiencies make it a valuable tool for both academic research and industrial applications in drug development and fine chemical synthesis. Careful selection of the chiral ligands and optimization of reaction conditions are key to achieving high yields and enantioselectivities for a given substrate.

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